(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one
Overview
Description
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both an enoyl group and a phenyl group in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one typically involves the condensation of an appropriate oxazolidinone derivative with a but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated oxazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, oxazolidinone derivatives are studied for their potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine
Oxazolidinones, including derivatives of this compound, are explored for their potential as antibiotics, especially in treating resistant bacterial infections.
Industry
The compound is used in the synthesis of various pharmaceuticals and fine chemicals, serving as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. The enoyl group plays a crucial role in binding to the active site, while the oxazolidinone ring stabilizes the interaction.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other oxazolidinones.
Properties
IUPAC Name |
(4R)-3-[(E)-but-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIMWRFFDRWJM-GSQGTZRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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